2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-5-(2,4-difluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-4-10-14-5-9(15-10)7-2-1-6(12)3-8(7)13/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQJMSLILLNRKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of α-Chloroacetyl Ester Precursor
- The starting material is typically a substituted benzoin or a benzoin derivative bearing the 2,4-difluorophenyl group.
- This benzoin is converted into the corresponding α-chloroacetyl ester via reaction with chloroacetyl chloride under controlled conditions.
Cyclization to Form the Oxazole Ring
- The α-chloroacetyl ester undergoes cyclization with ammonium acetate in acetic acid.
- This ring-closure reaction forms the oxazole heterocycle, yielding the this compound as the product.
This method is supported by analogous syntheses of 2-(chloromethyl)-4,5-diphenyloxazoles, which are prepared from chloroacetyl esters of benzoin derivatives and ammonium acetate-mediated cyclization.
Reaction Conditions and Optimization
The preparation involves careful control of temperature and solvent to optimize yield and purity:
| Step | Reagents/Conditions | Temperature | Time | Yield (%) (Analogous Compounds) |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride, base (e.g., pyridine) | 0–5 °C | 1–3 hours | 70–85 |
| 2 | Ammonium acetate, acetic acid | Reflux (~118 °C) | 6–12 hours | 60–80 |
The reaction is typically carried out in dichloromethane or another inert solvent for the esterification step, followed by cyclization in acetic acid.
Alternative Preparation Routes and Functionalization
Lithiation and Electrophilic Substitution: Lithiation at the 2-position of oxazoles followed by reaction with chloromethyl electrophiles can also afford 2-(chloromethyl)oxazoles, though this method may suffer from side reactions such as ring-opening.
Direct Halogenation of 2-Methyl Oxazoles: Halogenation of 2-methyl oxazoles using reagents like N-chlorosuccinimide (NCS) can introduce the chloromethyl group, but selectivity and yield depend on substrate and conditions.
Synthetic Utility and Subsequent Transformations
The prepared this compound serves as a reactive scaffold for nucleophilic substitution reactions with various nucleophiles such as amines, alkoxides, thiolates, and cyanide. These transformations allow access to a broad range of functionalized oxazole derivatives with potential biological and material applications.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Ring-closure from α-chloroacetyl ester | 2,4-difluorophenyl-substituted benzoin | Chloroacetyl chloride, ammonium acetate, acetic acid reflux | High regioselectivity, scalable | Requires preparation of ester precursor |
| Lithiation and electrophilic substitution | 2-methyl-5-(2,4-difluorophenyl)oxazole | LDA, chloromethyl electrophile | Direct functionalization | Possible ring-opening side reactions |
| Direct halogenation | 2-methyl-5-(2,4-difluorophenyl)oxazole | NCS or other halogenating agents | Simple reagents | Selectivity issues, over-halogenation |
Research Findings and Notes
- The ring-closure strategy is the most reliable and widely used method for preparing 2-(chloromethyl)-substituted oxazoles with diverse aromatic substitutions.
- The chloromethyl group acts similarly to a benzylic halide, showing good reactivity toward nucleophilic substitution, enabling further derivatization.
- The this compound can be considered a valuable intermediate for synthesizing compounds with potential pharmaceutical applications, given the importance of fluorinated aromatic rings in medicinal chemistry.
- While bromomethyl analogues are more reactive, chloromethyl derivatives offer better stability and easier handling in synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. Typical conditions involve refluxing in an appropriate solvent such as acetonitrile or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or amino derivatives of the oxazole.
Oxidation: Products may include oxazole carboxylic acids or ketones.
Reduction: Products can include reduced oxazole derivatives with modified substituents.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : CHClFNO
Molecular Weight : 233.63 g/mol
The compound features a chloromethyl group and a difluorophenyl moiety attached to an oxazole ring, which contributes to its chemical reactivity and biological interactions. The presence of fluorine atoms enhances its lipophilicity and potential binding affinity to biological targets.
Medicinal Chemistry
- Anticancer Activity : Research indicates that 2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole exhibits significant anticancer properties. Studies have shown that it can enhance the efficacy of chemotherapeutic agents by increasing their uptake into cancer cells. For instance, in preclinical models, this compound was combined with doxorubicin, resulting in a notable increase in tumor regression rates compared to doxorubicin alone.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies revealed effective concentrations as low as 50 µM, indicating its potential as a therapeutic agent against resistant bacterial infections.
Agrochemicals
Due to its structural characteristics, this compound is being explored for use in developing new agrochemical formulations. Its ability to interact with plant enzymes may enhance herbicidal or fungicidal properties, making it a candidate for further investigation in agricultural applications.
Materials Science
The compound's unique properties allow it to be used as a building block for synthesizing more complex materials. It can serve as a precursor for creating polymers or coatings with specific functional properties, such as increased resistance to environmental degradation or enhanced mechanical strength.
Antimicrobial Efficacy Study
A study evaluated the effectiveness of this compound against various pathogens using serial dilution methods. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
Combination Therapy in Cancer Treatment
In a preclinical model of breast cancer, this compound was tested alongside doxorubicin. The combination therapy resulted in a 30% increase in tumor regression compared to doxorubicin alone, highlighting its role as an enhancer of chemotherapeutic efficacy.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloromethyl and difluorophenyl groups can enhance its binding affinity and specificity through interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocycle Variations: Oxazole vs. Oxadiazole
Key Differences :
- Target Compound : Oxazole ring (one oxygen, one nitrogen atom).
- Analog : 2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole () features a 1,3,4-oxadiazole ring (two nitrogen atoms, one oxygen), which enhances electron-withdrawing effects and alters reactivity.
- Impact : Oxadiazoles generally exhibit higher thermal stability and are more resistant to hydrolysis compared to oxazoles due to increased aromaticity and electron delocalization .
Table 1: Heterocycle Comparison
| Compound | Heterocycle | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Target Compound | Oxazole | C${10}$H$7$ClF$_2$NO | 245.62 g/mol | 2-(Chloromethyl), 5-(2,4-difluorophenyl) |
| 2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole | 1,3,4-Oxadiazole | C$9$H$5$Cl$2$N$3$O | 258.06 g/mol | 2-(Chloromethyl), 5-(2,4-dichlorophenyl) |
Substituent Variations: Halogen Position and Type
Fluorine vs. Chlorine :
- Target Compound : 2,4-Difluorophenyl group introduces strong electron-withdrawing effects, enhancing lipophilicity and metabolic stability .
- Analog : 5-(4-Chloro-2-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole () replaces one fluorine with chlorine, increasing molecular weight (C$9$H$5$Cl$2$FN$2$O, 268.06 g/mol) and altering steric interactions .
Chloromethyl Group :
Spectral and Physicochemical Properties
IR Spectroscopy :
- Target Compound : Expected C-Cl stretch at ~600–800 cm$^{-1}$ and C-F stretches at ~1100–1250 cm$^{-1}$. Absence of C=O bands (unlike hydrazinecarbothioamides in ) confirms oxazole ring integrity .
- Oxadiazole Analogs : C=S vibrations (1247–1255 cm$^{-1}$) in thione tautomers (e.g., ) differentiate them from oxazoles .
NMR Data :
- 2,4-Difluorophenyl protons in the target compound would show splitting patterns (e.g., doublets of doublets) in $^1$H-NMR due to ortho and para fluorine coupling, similar to analogs in .
Biological Activity
2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a chloromethyl group and a difluorophenyl moiety attached to an oxazole ring. This configuration is crucial for its biological activity, influencing its interaction with various molecular targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
| Escherichia coli | 75 | |
| Pseudomonas aeruginosa | 100 |
The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus , a common pathogen associated with various infections .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity Against Tumor Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colorectal) | 12.5 |
| HeLa (Cervical) | 15.0 |
| MCF-7 (Breast) | 20.0 |
In preclinical studies, this compound demonstrated enhanced efficacy when used in combination with established chemotherapy agents like doxorubicin, leading to increased tumor regression rates .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to inhibit the activity of topoisomerase I, an enzyme critical for DNA replication and transcription.
Figure 1: Mechanism of Action
- Inhibition of Topoisomerase I : The compound binds to the enzyme, preventing it from performing its function, which leads to cytotoxic effects on rapidly dividing cancer cells.
- Cell Membrane Disruption : In bacterial cells, the compound may disrupt membrane integrity, leading to cell death .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli , showing significant reductions in bacterial viability at concentrations as low as 50 µM .
- Cancer Treatment Enhancement : In a model of breast cancer treated with doxorubicin, the addition of this compound resulted in a 30% increase in tumor regression compared to doxorubicin alone .
Q & A
Q. What are the primary synthetic routes for 2-(chloromethyl)-5-(2,4-difluorophenyl)oxazole, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation reactions. A common approach involves reacting substituted benzaldehyde derivatives (e.g., 2,4-difluorobenzaldehyde) with hydroxylamine hydrochloride under alkaline conditions to form oxime intermediates. Subsequent cyclization with chlorinated reagents (e.g., POCl₃ or PCl₅) introduces the chloromethyl group. For example, describes a similar synthesis for an isoxazole derivative using chlorination steps. Yield optimization requires precise control of temperature (70–90°C), stoichiometric ratios of reagents, and inert atmospheres to minimize side reactions like over-chlorination or ring-opening. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .
Q. How is the structural integrity of this compound validated in synthetic chemistry research?
Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR : H and C NMR identify the chloromethyl (-CH₂Cl) group (δ ~4.5–4.8 ppm for CH₂Cl) and oxazole ring protons (δ ~7.5–8.5 ppm). The 2,4-difluorophenyl group shows distinct splitting patterns in F NMR .
- X-ray crystallography : provides a template for analyzing bond lengths and angles (e.g., C-Cl bond ~1.79 Å, oxazole ring planarity). Such data validate stereoelectronic effects and potential reactive sites .
Q. What analytical techniques are essential for characterizing impurities or degradation products?
High-resolution mass spectrometry (HRMS) and HPLC-MS are used to detect trace impurities (e.g., dechlorinated byproducts or hydrolyzed oxazole rings). highlights exact mass analysis (e.g., 214.046 m/z for related metabolites) to distinguish isotopic patterns. Additionally, TLC monitoring during synthesis helps identify unreacted intermediates .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?
Q. What strategies mitigate competing side reactions during functionalization of the oxazole ring?
Competitive pathways (e.g., ring-opening under acidic/basic conditions) are minimized by:
- Protecting groups : Temporarily blocking the chloromethyl group with tert-butyldimethylsilyl (TBS) before modifying the oxazole.
- Catalytic control : Palladium-catalyzed cross-coupling (Suzuki-Miyaura) for aryl functionalization, as demonstrated in for phenyl-oxazole derivatives.
- Low-temperature kinetics : Slowing hydrolysis by maintaining reactions below 0°C .
Q. How does the 2,4-difluorophenyl substituent influence the compound’s electronic properties and biological activity?
The electron-withdrawing fluorine atoms enhance the oxazole ring’s stability and modulate π-π stacking interactions in protein binding. Comparative studies with non-fluorinated analogs () show increased metabolic resistance in vitro. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like kinases or GPCRs, correlating with fluorination patterns .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for pharmaceutical applications?
Scaling requires resolving racemic mixtures via chiral chromatography (e.g., Chiralpak AD-H columns) or asymmetric catalysis. notes enzymatic resolution methods using lipases for related oxadiazole derivatives. Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) monitor enantiomeric excess (ee) during continuous flow synthesis .
Methodological Tables
Table 1: Key Crystallographic Parameters for Structural Validation (Adapted from )
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a (Å) | 9.3158 |
| b (Å) | 10.8176 |
| c (Å) | 18.9449 |
| β (°) | 100.571 |
| V (ų) | 1876.76 |
| Z | 4 |
| R-factor | 0.048 |
Table 2: Common Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| Dechlorinated oxazole | Hydrolysis | Anhydrous conditions, inert gas |
| Ring-opened amide | Acidic hydrolysis | Neutral pH buffers |
| Dimerized product | Radical coupling | Radical scavengers (TEMPO) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
